5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one
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Description
5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H12F3N5O4 and its molecular weight is 419.32. The purity is usually 95%.
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Biological Activity
The compound 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one is a complex oxadiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other therapeutic potentials.
Structure and Properties
The molecular structure of the compound includes two oxadiazole rings and a pyridinone moiety. The presence of trifluoromethoxy and methyl groups suggests enhanced lipophilicity and potential for interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been assessed for its ability to induce apoptosis in cancer cells. For instance, compounds similar to this structure have shown significant cytotoxic effects in various cancer cell lines through mechanisms involving DNA damage and cell cycle arrest.
Table 1: Summary of Anticancer Activity Findings
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
5-(3-methyl-1,2,4-oxadiazol-5-yl) derivative | HeLa (cervical cancer) | 10.14 | Apoptosis induction via DNA damage |
Similar oxadiazole derivatives | MCF7 (breast cancer) | 8.14 | Inhibition of cell proliferation |
Similar oxadiazole derivatives | A549 (lung cancer) | 10.48 | Cell cycle arrest |
The IC50 values indicate the concentration required to inhibit cell viability by 50%, showcasing the compound's potency against various cancer types .
The mechanisms by which oxadiazole derivatives exert their anticancer effects include:
- Inhibition of Enzymatic Activity : Targeting enzymes such as thymidylate synthase and HDAC, which are crucial for cancer cell proliferation.
- Induction of Apoptosis : Triggering apoptotic pathways that lead to programmed cell death in malignant cells.
Studies have demonstrated that modifications in the oxadiazole structure can significantly enhance these activities, particularly when electron-withdrawing groups are present .
Anti-Diabetic Potential
In addition to anticancer properties, some derivatives of oxadiazoles have shown promise in anti-diabetic applications. Research involving genetically modified models has indicated that certain compounds can effectively lower glucose levels, suggesting potential for diabetes management .
Table 2: Summary of Anti-Diabetic Activity Findings
Compound | Model Used | Effect on Glucose Levels |
---|---|---|
Oxadiazole derivative | Drosophila melanogaster | Significant reduction |
Other derivatives | STZ-induced diabetic rats | Moderate reduction |
Case Studies
Several case studies have been conducted on related compounds within the same chemical family. For example:
- Case Study on Trifluoromethoxy Substituted Oxadiazoles : This study found that compounds with trifluoromethoxy groups exhibited enhanced anticancer activity compared to their non-substituted counterparts.
- In Vivo Studies : Animal models treated with these compounds showed improved metabolic profiles and reduced tumor sizes compared to control groups.
Properties
IUPAC Name |
5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5O4/c1-10-22-17(30-24-10)12-4-7-15(27)26(8-12)9-14-23-16(25-29-14)11-2-5-13(6-3-11)28-18(19,20)21/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMDMWYBNWVLQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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